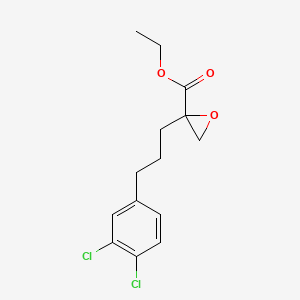
Tributyl(2,4,5-trichlorophenoxy)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl(2,4,5-trichlorophenoxy)stannane is an organotin compound with the molecular formula C18H29Cl3OSn. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributyl(2,4,5-trichlorophenoxy)stannane can be synthesized through the reaction of 2,4,5-trichlorophenol with tributyltin chloride in the presence of a base. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the tin compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl(2,4,5-trichlorophenoxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Tin oxides and chlorinated phenols.
Reduction: Lower oxidation state tin compounds.
Substitution: Substituted phenoxy derivatives.
Applications De Recherche Scientifique
Tributyl(2,4,5-trichlorophenoxy)stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Stille coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of polymers and as a stabilizer in PVC
Mécanisme D'action
The mechanism of action of tributyl(2,4,5-trichlorophenoxy)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to inhibition or activation of enzymatic activity. This interaction is crucial for its biological and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tributyl(2,4,5-trichlorophenoxy)tin
- Tributyl(2,4,5-trichlorophenoxy)stannane
- This compound derivatives
Uniqueness
This compound is unique due to its specific combination of tributyltin and trichlorophenoxy groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
73927-98-7 |
|---|---|
Formule moléculaire |
C18H29Cl3OSn |
Poids moléculaire |
486.5 g/mol |
Nom IUPAC |
tributyl-(2,4,5-trichlorophenoxy)stannane |
InChI |
InChI=1S/C6H3Cl3O.3C4H9.Sn/c7-3-1-5(9)6(10)2-4(3)8;3*1-3-4-2;/h1-2,10H;3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
FJUXTGREXZMJIU-UHFFFAOYSA-M |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















